(2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide
Description
(2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a conjugated system with a double bond in the 2E configuration, a dichlorophenyl group, and a diphenylmethyl group
Properties
IUPAC Name |
(E)-N-benzhydryl-3-(3,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-19-13-11-16(15-20(19)24)12-14-21(26)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H,(H,25,26)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMMJMLFXFHASN-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and diphenylmethanamine.
Formation of Intermediate: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with diphenylmethanamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl rings.
Reduction: Reduction reactions may target the double bond in the prop-2-enamide moiety.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Reduced products may include saturated amides.
Substitution: Substituted products may include derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science: It can be studied for its electronic properties and potential use in organic electronics.
Biology and Medicine
Pharmacology: The compound may be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemistry: It can be used in studies to understand enzyme interactions and inhibition.
Industry
Polymer Science: The compound may be used as a monomer or additive in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dichlorophenyl)-N-(phenylmethyl)prop-2-enamide: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.
(2E)-3-(3,4-dichlorophenyl)-N-(methyl)prop-2-enamide: Similar structure but with a methyl group instead of a diphenylmethyl group.
Uniqueness
The presence of the diphenylmethyl group in (2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide may confer unique electronic and steric properties, potentially affecting its reactivity and interactions with other molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
